molecular formula C42H63N9O8 B573211 N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide CAS No. 189064-06-0

N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide

Cat. No. B573211
M. Wt: 822.021
InChI Key: DDXTVYDSGCHGAN-PITCCTKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide is a useful research compound. Its molecular formula is C42H63N9O8 and its molecular weight is 822.021. The purity is usually 95%.
BenchChem offers high-quality N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Biochemical Applications

Antioxidant and Therapeutic Uses

N-acetyl-l-cysteine (NAC), a related compound, has been used therapeutically for acetaminophen overdose and other conditions due to its role as a precursor for glutathione synthesis, which is crucial for detoxifying harmful substances in the liver. It also shows potential in alleviating clinical symptoms of diseases like cystic fibrosis through its mucolytic action. Moreover, NAC's antioxidant properties have been explored for protection against various conditions, indicating a potential pathway for related compounds like N2-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide in mitigating oxidative stress through replenishment of glutathione in cells deficient in this essential antioxidant (Rushworth & Megson, 2014).

Role in Cystic Fibrosis (CF) Management

N-acetylcysteine's role in modulating inflammation and redox balance in CF airways, as well as its potential in preventing and eradicating biofilms associated with CF airway infections, presents a model for the application of similar compounds in managing CF. This showcases the compound's relevance in addressing key challenges in CF treatment, such as inflammation and infection control (Guerini et al., 2022).

Enzymatic and Biotechnological Applications

L-glutaminase, an enzyme closely related to the biochemical pathways involving N2-Acetyl compounds, is highlighted for its biotechnological applicability, especially from marine sources. It has therapeutic implications in cancer treatment, particularly in acute lymphocytic leukemia, and finds applications in food technology as a flavor enhancer. This indicates a potential research avenue for N2-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide in similar enzymatic and therapeutic applications (Patel et al., 2021).

Pharmacological Applications in Psychiatry

Exploratory research into NAC for treating psychiatric disorders underscores a broader therapeutic landscape for similar acetylated amino acids. Their potential modulatory effects on neurotropic, glutamatergic, and inflammatory pathways open up avenues for psychiatric applications, suggesting a possible research direction for N2-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide in mental health (Dean, Giorlando, & Berk, 2011).

properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N9O8/c1-25(2)22-33(49-38(55)30(18-12-13-21-43)47-39(56)31(46-27(5)52)19-20-35(44)53)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)48-32(37(45)54)23-28-14-8-6-9-15-28/h6-11,14-17,25-26,30-34,36H,12-13,18-24,43H2,1-5H3,(H2,44,53)(H2,45,54)(H,46,52)(H,47,56)(H,48,57)(H,49,55)(H,50,59)(H,51,58)/t30-,31-,32-,33-,34-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXTVYDSGCHGAN-PITCCTKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746717
Record name N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide

CAS RN

189064-06-0
Record name N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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